molecular formula C14H11N3O5 B1665696 ALE-0540 CAS No. 234779-34-1

ALE-0540

Número de catálogo: B1665696
Número CAS: 234779-34-1
Peso molecular: 301.25 g/mol
Clave InChI: SURCGQGDUADKBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ALE 0540 es una molécula heterocíclica no peptídica conocida por su capacidad para inhibir la unión del factor de crecimiento nervioso a los receptores p75 y tirosina quinasa A. Esta inhibición afecta la transducción de señales y las respuestas biológicas mediadas por los receptores de tirosina quinasa A . ALE 0540 ha sido estudiado por sus potenciales aplicaciones terapéuticas, particularmente en el contexto del dolor neuropático e inflamatorio .

Análisis De Reacciones Químicas

Tipos de Reacciones

ALE 0540 experimenta diversas reacciones químicas, que incluyen:

    Oxidación: ALE 0540 puede oxidarse bajo condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en ALE 0540.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran ALE 0540 incluyen agentes oxidantes, agentes reductores y nucleófilos para reacciones de sustitución. Las condiciones específicas, como la temperatura y el solvente, dependen de la reacción deseada y los grupos funcionales involucrados .

Productos Mayores Formados

Los productos principales formados a partir de las reacciones de ALE 0540 dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en el anillo heterocíclico .

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

ALE-0540 functions primarily as an antagonist of the NGF receptors. It has been shown to inhibit NGF binding with an IC50 value of approximately 5.88 µM for TrkA and 3.72 µM for p75NTR . The compound's mechanism involves preventing NGF from activating these receptors, which are implicated in pain pathways and neurodegeneration.

Pain Management

  • Neuropathic Pain : this compound has demonstrated antiallodynic effects in rat models of neuropathic pain. In studies, both intraperitoneal (i.p.) and intrathecal (i.th.) administrations of this compound resulted in significant reductions in mechanical allodynia in L5/L6 ligation models . The A50 values for i.p. and i.th. administration were found to be 38 mg/kg and 34.6 µg, respectively, indicating its effectiveness compared to morphine in certain contexts.
  • Inflammatory Pain : The compound has also been tested in models of thermal sensitization, where it successfully blocked tactile allodynia at doses of 30 and 60 µg administered i.th. . This suggests that this compound may be beneficial in treating various inflammatory pain conditions.

Neurodegenerative Diseases

The dysregulation of NGF has been linked to several neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting NGF signaling via this compound, there is potential for therapeutic intervention in these conditions . The ability of this compound to modulate neurotrophin signaling pathways may help mitigate neuronal loss associated with these diseases.

Study 1: Antiallodynic Actions

In a pivotal study focused on the antiallodynic actions of this compound, researchers administered the compound in various pain models. The results indicated that this compound effectively reduced pain responses comparable to established analgesics like morphine but with distinct mechanisms that could reduce side effects associated with opioid use .

Study 2: Inhibition of NGF-Receptor Interactions

Using surface plasmon resonance spectroscopy, researchers characterized the interactions between NGF and its receptors in the presence of this compound. The findings showed that while this compound effectively inhibited NGF-TrkA interactions, it was less effective than other inhibitors like PD90780 concerning p75NTR interactions . This specificity highlights the potential for developing targeted therapies based on receptor selectivity.

Comparative Data Table

Compound Target Receptor IC50 (µM) Primary Application
This compoundTrkA5.88Neuropathic Pain
p75NTR3.72Inflammatory Pain
PD90780TrkANot specifiedBroad NGF inhibition
p75NTRNot specifiedBroad NGF inhibition
Ro 08-2750TrkANot specifiedNeuropathic Pain
PQC 083TrkA7.0Neuropathic Pain

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de ALE 0540

ALE 0540 es único en su estructura heterocíclica no peptídica, que lo distingue de otros antagonistas del receptor del factor de crecimiento nervioso. Su capacidad para inhibir tanto los receptores p75 como los de tirosina quinasa A con alta especificidad lo convierte en un compuesto valioso para estudiar los mecanismos del dolor y desarrollar nuevas terapias para el manejo del dolor .

Actividad Biológica

ALE-0540 is a novel nonpeptidic small molecule that has garnered attention for its potential in treating neuropathic and inflammatory pain through its action as a nerve growth factor (NGF) receptor antagonist. This article delves into the biological activity of this compound, emphasizing its mechanisms, efficacy in various pain models, and relevant case studies.

This compound functions primarily by inhibiting the binding of NGF to its receptors, particularly the tropomyosin receptor kinase A (TrkA) and p75 neurotrophin receptor. The inhibition of NGF binding prevents the activation of downstream signaling pathways associated with pain transmission. The compound has shown an IC50 value of approximately 5.88 µM for TrkA and 3.72 µM for p75, indicating its potency in blocking NGF-mediated biological responses .

Antiallodynic Effects

This compound has been evaluated in several preclinical models for its antiallodynic effects:

  • Neuropathic Pain Model : In a study utilizing the L5/L6 spinal nerve ligation model, this compound was administered via intraperitoneal (i.p.) and intrathecal (i.th.) routes. The results demonstrated significant antiallodynia with calculated A50 values of 38 mg/kg (i.p.) and 34.6 µg (i.th.) .
  • Thermal Sensitization Model : Further testing showed that doses of 30 and 60 µg administered i.th. effectively blocked tactile allodynia .

These findings suggest that this compound can effectively mitigate pain responses associated with neuropathic conditions, although it was noted that morphine exhibited greater potency in certain tests.

Comparative Studies

A comparative analysis with other NGF antagonists indicates that this compound holds promise as a therapeutic agent. In studies involving different pain models, this compound demonstrated comparable efficacy to other agents like PD90780, which also inhibits NGF binding but through different receptor interactions .

Case Studies

Several key studies have highlighted the biological activity of this compound:

  • Study on Neuropathic Pain : A detailed investigation involved 78 rats subjected to L5 spinal nerve axotomy. Behavioral assessments were conducted using heat and mechanical hypersensitivity tests, confirming the efficacy of this compound in reversing pain behaviors .
  • High-Throughput Screening : The use of a TrkA-PathHunter assay facilitated high-throughput screening for compounds like this compound, demonstrating its potential as a lead candidate in pain management research .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Model Used Administration Route A50 Value Efficacy
Study 1L5/L6 Ligationi.p.38 mg/kgSignificant antiallodynia
Study 2Thermal Sensitizationi.th.34.6 µgBlocked tactile allodynia
Comparative StudyVarious Pain ModelsN/AN/AComparable to other NGF antagonists

Propiedades

Número CAS

234779-34-1

Fórmula molecular

C14H11N3O5

Peso molecular

301.25 g/mol

Nombre IUPAC

2-(2-hydroxyethylamino)-5-nitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C14H11N3O5/c18-5-4-15-16-13(19)10-3-1-2-8-6-9(17(21)22)7-11(12(8)10)14(16)20/h1-3,6-7,15,18H,4-5H2

Clave InChI

SURCGQGDUADKBL-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)NCCO)[N+](=O)[O-]

SMILES canónico

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)NCCO)[N+](=O)[O-]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ALE 0540
ALE-0540
ALE0540

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ALE-0540
Reactant of Route 2
ALE-0540
Reactant of Route 3
ALE-0540
Reactant of Route 4
ALE-0540
Reactant of Route 5
ALE-0540
Reactant of Route 6
ALE-0540

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.